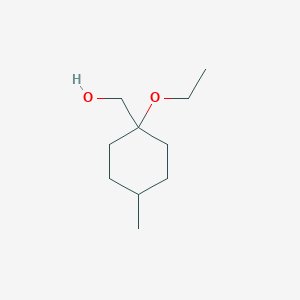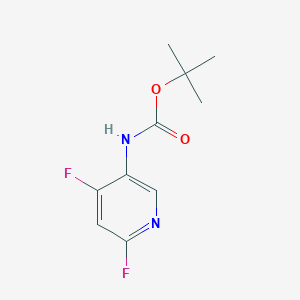![molecular formula C12H21BrO2 B13079879 2-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13079879.png)
2-([(2-Bromocyclohexyl)oxy]methyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([(2-Bromocyclohexyl)oxy]methyl)oxane is a chemical compound with the molecular formula C12H21BrO2 and a molecular weight of 277.20 g/mol . This compound is characterized by the presence of a bromocyclohexyl group attached to an oxane ring via a methylene bridge. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(2-Bromocyclohexyl)oxy]methyl)oxane typically involves the reaction of 2-bromocyclohexanol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
The process may include additional purification steps, such as recrystallization or chromatography, to ensure the desired purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-([(2-Bromocyclohexyl)oxy]methyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromocyclohexyl group can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.
Oxidation Reactions: Products include oxides or ketones.
Reduction Reactions: Products include cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-([(2-Bromocyclohexyl)oxy]methyl)oxane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving the modification of biological molecules and the investigation of biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-([(2-Bromocyclohexyl)oxy]methyl)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromocyclohexyl group can participate in binding interactions, while the oxane ring may influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-([(2-Bromocycloheptyl)oxy]methyl)oxane: Similar structure but with a heptyl group instead of a hexyl group.
2-([(2-Bromocyclohexyl)oxy]methyl)benzene: Similar structure but with a benzene ring instead of an oxane ring.
Uniqueness
2-([(2-Bromocyclohexyl)oxy]methyl)oxane is unique due to its specific combination of a bromocyclohexyl group and an oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C12H21BrO2 |
|---|---|
Molekulargewicht |
277.20 g/mol |
IUPAC-Name |
2-[(2-bromocyclohexyl)oxymethyl]oxane |
InChI |
InChI=1S/C12H21BrO2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h10-12H,1-9H2 |
InChI-Schlüssel |
DNDJZNQAGUROHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)OCC2CCCCO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








amine](/img/structure/B13079853.png)

![(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13079857.png)





